molecular formula C17H13F3N2O2S B2637129 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1351599-83-1

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2637129
M. Wt: 366.36
InChI Key: RSSZOEISXJEMHO-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves various fluoroalkylation reagents and reactions such as trifluoromethylation, difluoromethylation, and monofluoromethylation . For instance, ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The synthesis of “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide” involves various chemical reactions. For instance, the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile leads to the formation of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions affords a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

Novel Thiazole Compounds Synthesis : Researchers have synthesized novel thiazole compounds containing ether structures, displaying significant fungicidal activities. This work demonstrates the chemical versatility of thiazole derivatives and their potential applications in developing new fungicides (Qiu Li-ga, 2015).

Thiazole-Based Antimicrobial Agents : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity, showing effectiveness against various bacterial and fungal strains. This suggests the potential of such compounds in antimicrobial drug development (D. Bikobo et al., 2017).

Anticancer Activity : Thiazole derivatives have been synthesized and assessed for their anticancer activities against multiple cancer cell lines, with some compounds showing high activity. This highlights the therapeutic potential of thiazole-based compounds in cancer treatment (Wen-Xi Cai et al., 2016).

Biological Evaluation

Antimicrobial and Antifungal Screening : New thiazole-5-carboxamide derivatives were synthesized and subjected to antimicrobial screening, revealing effective antibacterial and antifungal properties. These findings underscore the role of thiazole compounds in developing new antimicrobial agents (P. Mhaske et al., 2011).

Synthesis for Drug Discovery : Research on hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives offers new building blocks for drug discovery, indicating the importance of thiazole derivatives in medicinal chemistry (Martina Durcik et al., 2020).

properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)11-7-5-10(6-8-11)13(23)9-21-15(24)16-22-12-3-1-2-4-14(12)25-16/h1-8,13,23H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSZOEISXJEMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide

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